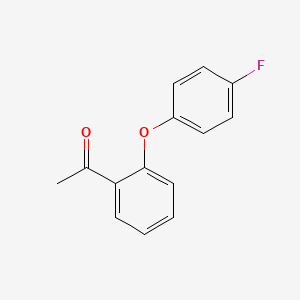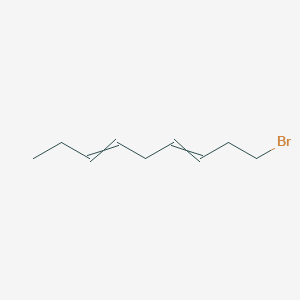
1-Bromonona-3,6-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromonona-3,6-diene is an organic compound with the molecular formula C9H15Br. It is a brominated derivative of nona-3,6-diene, characterized by the presence of a bromine atom attached to the first carbon of the diene system.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Bromonona-3,6-diene can be synthesized through several methods. One common approach involves the bromination of nona-3,6-diene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction typically proceeds under mild conditions, yielding the desired product with high selectivity .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The process involves the controlled addition of bromine to nona-3,6-diene, followed by purification steps such as distillation or recrystallization to obtain the pure compound .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromonona-3,6-diene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of nona-3,6-diene-1-ol.
Addition Reactions: The compound can participate in electrophilic addition reactions, where the double bonds react with electrophiles like hydrogen halides or halogens.
Oxidation Reactions: Oxidation of this compound can yield corresponding epoxides or diols, depending on the oxidizing agent used
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Electrophilic Addition: Hydrogen bromide (HBr) or bromine (Br2) in an inert solvent like dichloromethane.
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) under controlled conditions.
Major Products Formed:
Substitution: Nona-3,6-diene-1-ol.
Addition: 1,2-Dibromonona-3,6-diene or 1,4-Dibromonona-3,6-diene.
Oxidation: Nona-3,6-diene-1,2-diol or nona-3,6-diene-1,4-diol.
Applications De Recherche Scientifique
1-Bromonona-3,6-diene has several applications in scientific research:
Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential as a precursor for bioactive compounds with therapeutic properties is ongoing.
Industry: It is utilized in the production of specialty polymers and materials with unique mechanical and chemical properties
Mécanisme D'action
The mechanism by which 1-Bromonona-3,6-diene exerts its effects involves its ability to participate in various chemical reactions due to the presence of the bromine atom and conjugated diene system. The bromine atom can act as a leaving group in substitution reactions, while the conjugated diene system can undergo addition reactions with electrophiles. These properties make it a versatile intermediate in organic synthesis .
Comparaison Avec Des Composés Similaires
1-Bromo-2-pentyne: Another brominated compound with similar reactivity but different structural features.
3,6-Nonadiene: The non-brominated parent compound of 1-Bromonona-3,6-diene.
1-Bromo-3,6-octadiene: A structurally similar compound with an additional double bond
Uniqueness: this compound is unique due to its specific placement of the bromine atom and the conjugated diene system, which imparts distinct reactivity and makes it a valuable intermediate in synthetic chemistry .
Propriétés
Numéro CAS |
90121-03-2 |
|---|---|
Formule moléculaire |
C9H15Br |
Poids moléculaire |
203.12 g/mol |
Nom IUPAC |
1-bromonona-3,6-diene |
InChI |
InChI=1S/C9H15Br/c1-2-3-4-5-6-7-8-9-10/h3-4,6-7H,2,5,8-9H2,1H3 |
Clé InChI |
SREJGOUZLGSTHN-UHFFFAOYSA-N |
SMILES canonique |
CCC=CCC=CCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


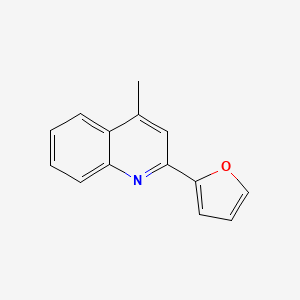

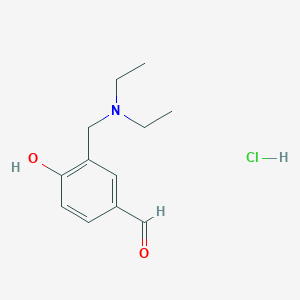
![4-Iodothieno[2,3-d]pyrimidine](/img/structure/B14124922.png)
![4-[(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)methyl]-N-(2-pyrrolidin-1-ylethyl)benzamide](/img/structure/B14124929.png)
![1-(3-fluoro-4-methoxybenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14124935.png)
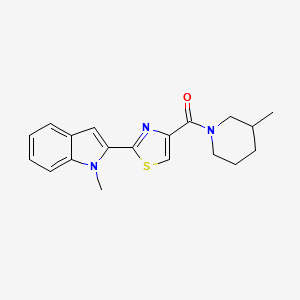
![5-(2-Methoxy-5-nitrophenyl)benzo[d][1,3]dioxole](/img/structure/B14124939.png)
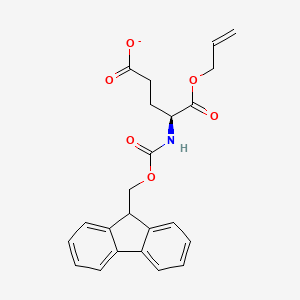
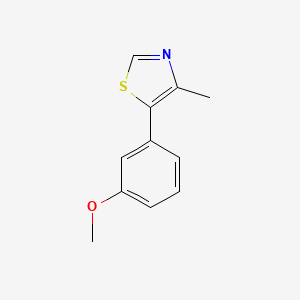
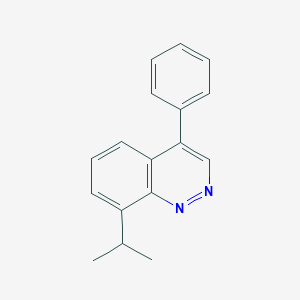
![N-(2-Aminophenyl)-2-benzo[b]thiophen-3-ylacetamide](/img/structure/B14124965.png)
![3-(tert-Butyl)-4'-methoxy-[1,1'-biphenyl]-4-ol](/img/structure/B14124967.png)
